molecular formula C18H37ClN4O3 B8004024 Lauroyl d-arginate hydrochloride

Lauroyl d-arginate hydrochloride

Cat. No.: B8004024
M. Wt: 393.0 g/mol
InChI Key: KXPNNVVJPXCUQN-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Synthesis Lauroyl d-arginate hydrochloride (LAE), also known as ethyl lauroyl arginate hydrochloride (CAS 60372-77-2), is a cationic surfactant synthesized via esterification of L-arginine with ethanol, followed by acylation with lauroyl chloride. The final product is recovered as a hydrochloride salt (C₂₀H₄₁ClN₄O₃; molecular weight 421.02) .

Antimicrobial Activity LAE exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Listeria monocytogenes), Gram-negative bacteria (e.g., Escherichia coli), yeasts, and molds. Its mechanism involves disrupting microbial cell membranes, leading to cytoplasmic leakage and cell death . Transmission electron microscopy studies confirm LAE-induced structural damage, including protoplast shrinkage and organelle coagulation in bacterial and fungal cells .

Regulatory Status and Applications LAE is approved as a food preservative (E-243) in the EU and holds GRAS (Generally Recognized as Safe) status in the U.S. for use in heat-treated meat products, sauces, and beverages . It is also utilized in cosmetics as an antimicrobial and anti-static agent. LAE metabolizes rapidly in humans into ethanol, lauric acid, and arginine, which are further broken down into ornithine and urea, ensuring low systemic toxicity .

Stability and Hydrolysis
LAE decomposes during storage into Nα-lauroyl-L-arginine (LAS) and lauric acid via hydrolysis. This degradation impacts its long-term efficacy, necessitating formulation adjustments to maintain stability .

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNNVVJPXCUQN-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl d-arginate hydrochloride is synthesized by esterifying arginine with ethanol, followed by reacting the ester with lauroyl chloride. The resultant compound is then recovered as a hydrochloride salt, which is a white, solid product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale esterification and subsequent reaction with lauroyl chloride. The product is then filtered, dried, and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Lauroyl d-arginate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include lauric acid, arginine, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Nα-Lauroyl-L-Arginine Hydrochloride (LAS)
Property LAE LAS
Chemical Structure Ethyl ester derivative of arginine Amide derivative of arginine
Synthesis Esterification + acylation Hydrolysis product of LAE
Antimicrobial Spectrum Broad-spectrum (Gram+/−, fungi) Limited data; likely narrower
Stability Prone to hydrolysis into LAS and lauric acid More stable due to amide bond
Regulatory Status Approved (E-243, GRAS) Not widely approved as a standalone preservative
Applications Food, cosmetics, nasal sprays Potential byproduct; limited commercial use

Key Differences

  • LAE’s ethyl ester group enhances its surfactant properties but reduces stability compared to LAS.
  • LAE’s rapid metabolism in humans offers a safety advantage over LAS, which lacks detailed toxicological studies .
Other Cationic Surfactants (e.g., Benzalkonium Chloride)
Ethyl Lauroyl Arginate Analogs
  • Isotope-Labeled LAE (e.g., LAE-d23) : Used in pharmacokinetic studies but identical in antimicrobial function to LAE .
  • Lauroyl Chloride : A precursor in LAE synthesis; reactive and moisture-sensitive, limiting direct application as a preservative .
Table 3: Comparative Efficacy in Food Preservation
Compound Effective Against Minimum Inhibitory Concentration (MIC) Application Example
LAE Yersinia enterocolitica, Lactobacillus plantarum 5–50 ppm Coconut water, meat products
Sodium Benzoate Fungi, yeasts 100–2000 ppm (pH-dependent) Beverages, acidic foods
Nisin Gram-positive bacteria 1–25 ppm Dairy products

Advantages of LAE

  • Lower MIC values compared to traditional preservatives like sodium benzoate .
  • Synergistic effects with hurdle technologies (e.g., high-pressure processing) enhance microbial inactivation .

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